Dibenzyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
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Overview
Description
Dibenzyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C24H28N2O6 and a molecular weight of 440.49 g/mol . This compound is known for its versatility and is used in various research and industrial applications. It features a piperazine ring substituted with dibenzyl and hydroxyethyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of Dibenzyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate typically involves the reaction of piperazine derivatives with dibenzyl and hydroxyethyl groups. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of the intermediate compounds . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Dibenzyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dibenzyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reference standard in analytical chemistry.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of Dibenzyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring allows for hydrogen bonding and other interactions with biological molecules, which can influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Dibenzyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate can be compared with other piperazine derivatives, such as:
Dibenzyl piperazine-1,4-dicarboxylate: Similar in structure but lacks the hydroxyethyl group, which may affect its chemical properties and applications.
1-(2-Hydroxyethyl)piperazine: Contains the hydroxyethyl group but lacks the dibenzyl groups, leading to different reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1698026-83-3 |
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Molecular Formula |
C22H26N2O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
dibenzyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C22H26N2O5/c25-14-11-20-15-23(21(26)28-16-18-7-3-1-4-8-18)12-13-24(20)22(27)29-17-19-9-5-2-6-10-19/h1-10,20,25H,11-17H2 |
InChI Key |
HCZHUVYBICQHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1C(=O)OCC2=CC=CC=C2)CCO)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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